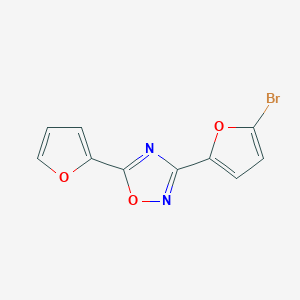

3-(5-溴-2-呋喃基)-5-(2-呋喃基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction

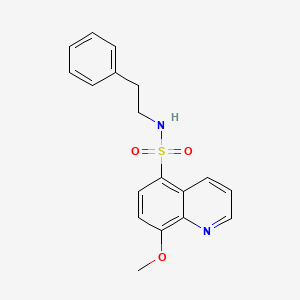

3-(5-bromo-2-furyl)-5-(2-furyl)-1,2,4-oxadiazole is a chemical compound known for its incorporation into various heterocyclic frameworks, particularly oxadiazoles. Oxadiazoles are prominent in chemical research due to their potential biological and pharmacological activities, though this report will not delve into drug uses or side effects.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazoles typically involves cyclization reactions under specific conditions. Microwave irradiation has been utilized for the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, showing advantages in yield, reaction rate, and simplicity compared to traditional methods (Li Zheng, 2004). Although not directly mentioning the target compound, this method may be applicable due to structural similarities.

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods such as NMR and IR to characterize synthesized compounds. Studies on related oxadiazole derivatives have highlighted their geometrical structure parameters and energy calculations using DFT methods to understand their molecular conformations (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazole compounds, including 1,3,4-oxadiazoles, participate in various chemical reactions due to their reactive nature. The reactivity can include cyclization from carboxylic acid derivatives and interaction with different chemical agents for the development of new structures. The presence of the furan and oxadiazole moieties contributes to their unique chemical behaviors and interactions (N. Simurova et al., 2020).

科学研究应用

合成化学和方法

研究重点介绍了通过各种化学反应合成呋喃化合物和恶二唑,包括硫氰化、卤化和硝化,强调了这些化合物在化学合成中的多功能性。例如,对 2-氨基和 2-乙酰氨基-4-(2-呋喃基)噻唑的溴化和硫氰化研究展示了可以在其中选择性地卤化或官能化呋喃衍生物的具体条件,有助于创建基于呋喃的不同分子的合成工具包 (Saldabol, Popelis, & Slavinska, 2002)。此外,在微波照射下合成 2-芳基-5-[5'-(4″-氯苯基)-2'-呋喃基]-1,3,4-恶二唑突出了生产恶二唑衍生物的一种有效方法,强调了微波辅助合成在提高反应速率和产率中的作用 (Zheng, 2004)。

生物活性

一些研究探索了呋喃和恶二唑衍生物的生物活性,揭示了它们在药物开发和抗菌应用中的潜力。例如,发现具有 5-硝基-2-呋喃基和 1,3,4-恶二唑基序的化合物对金黄色葡萄球菌表现出很强的抗菌活性,表明它们可用作抗菌剂 (Hirao, Kato, & Hirota, 1971)。通过乙烯基连接子探索共轭到噻吩或呋喃环的 1,3,4-恶二唑进一步证明了这些化合物的合成灵活性及其在产生具有生物活性的分子中的潜力 (Kudelko & Jasiak, 2013)。

属性

IUPAC Name |

3-(5-bromofuran-2-yl)-5-(furan-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O3/c11-8-4-3-6(15-8)9-12-10(16-13-9)7-2-1-5-14-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJMNSLGYCCHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromofuran-2-yl)-5-(furan-2-yl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)